N-[(1-methylpiperidin-4-ylidene)amino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
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Overview
Description
N-[(1-methylpiperidin-4-ylidene)amino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide is a compound known for its diverse applications in medicinal chemistry and pharmacology. It is characterized by its unique structure, which includes a piperidine ring and a benzodioxine moiety. This compound has been studied for its potential therapeutic effects, particularly in the treatment of allergic conditions and asthma.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-methylpiperidin-4-ylidene)amino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide typically involves the reaction of 1-methylpiperidin-4-ylideneamine with 2,3-dihydro-1,4-benzodioxine-3-carboxylic acid. The reaction is carried out under controlled conditions, often using a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-[(1-methylpiperidin-4-ylidene)amino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
N-[(1-methylpiperidin-4-ylidene)amino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Investigated for its antihistamine properties and potential use in treating allergic conditions and asthma.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N-[(1-methylpiperidin-4-ylidene)amino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide involves its interaction with histamine H1 receptors. By blocking these receptors, it prevents the binding of histamine, thereby reducing symptoms of allergic reactions such as itching, sneezing, and swelling. Additionally, it stabilizes mast cells, preventing the release of histamine and other inflammatory substances .
Comparison with Similar Compounds
Similar Compounds
Ketotifen: Another compound with antihistamine properties, used to treat allergic conditions.
N-(1-methylpiperidin-4-ylidene)hydroxylamine: Shares a similar piperidine structure and is used in various chemical reactions.
Uniqueness
N-[(1-methylpiperidin-4-ylidene)amino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide is unique due to its combination of a piperidine ring and a benzodioxine moiety, which imparts distinct chemical and pharmacological properties. Its ability to stabilize mast cells and block histamine receptors makes it particularly valuable in the treatment of allergic conditions .
Properties
IUPAC Name |
N-[(1-methylpiperidin-4-ylidene)amino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-18-8-6-11(7-9-18)16-17-15(19)14-10-20-12-4-2-3-5-13(12)21-14/h2-5,14H,6-10H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHSFLZGUIWIGIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=NNC(=O)C2COC3=CC=CC=C3O2)CC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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